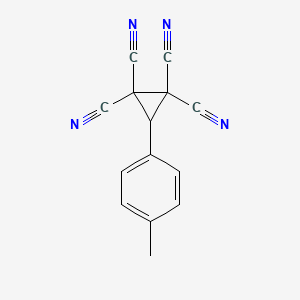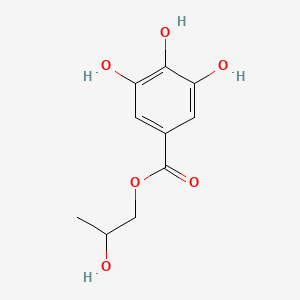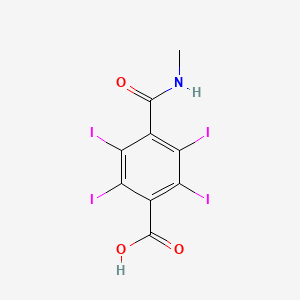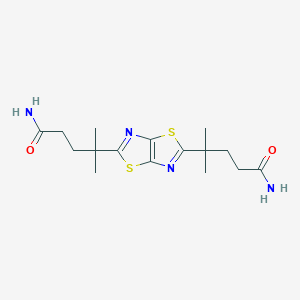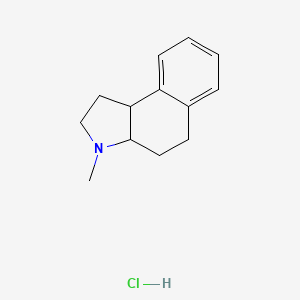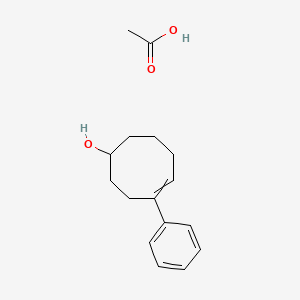
Acetic acid;4-phenylcyclooct-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-phenylcyclooct-4-en-1-ol is a compound with a unique structure that combines the properties of acetic acid and a phenyl-substituted cyclooctene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylcyclooct-4-en-1-ol typically involves the reaction of cyclooctene with phenylmagnesium bromide, followed by oxidation to introduce the hydroxyl group. The final step involves the esterification of the hydroxyl group with acetic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-phenylcyclooct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CrO3 and KMnO4, reducing agents like LiAlH4, and electrophilic reagents like HNO3 and Br2. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-phenylcyclooct-4-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of acetic acid;4-phenylcyclooct-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;4-phenylcyclooct-4-en-1-ol include:
Cyclooctanol: A simple cyclooctane derivative with a hydroxyl group.
Phenylcyclooctane: A cyclooctane derivative with a phenyl group.
Acetic acid derivatives: Compounds with similar acetic acid moieties but different substituents.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenyl-substituted cyclooctene structure with an acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
25090-60-2 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
acetic acid;4-phenylcyclooct-4-en-1-ol |
InChI |
InChI=1S/C14H18O.C2H4O2/c15-14-9-5-4-8-13(10-11-14)12-6-2-1-3-7-12;1-2(3)4/h1-3,6-8,14-15H,4-5,9-11H2;1H3,(H,3,4) |
InChI-Schlüssel |
SMOOJSCXWGRECO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CC=C(CCC(C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





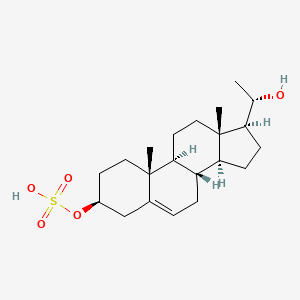
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)



![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
